EDTA is widely used as an anticoagulant in blood collection tubes. It prevents blood from clotting by chelating calcium ions, essential for the clotting process []. This allows for blood analysis in various tests, including cell counts, immunological assays, and DNA studies.
EDTA's ability to chelate metal ions makes it crucial in various biological studies. It can:
EDTA can act as a buffering agent, helping to maintain a specific pH range in solutions. This is particularly useful in biochemical experiments where maintaining a constant pH is crucial for optimal enzyme activity and stability [].
EDTA finds various applications in analytical chemistry, including:
Ethylenediaminetetraacetic acid disodium salt dihydrate, commonly known as EDTA disodium salt dihydrate or simply EDTA, is a widely used chelating agent []. It was first synthesized in Germany in the early 1930s. EDTA's significance in scientific research lies in its ability to bind metal ions, forming stable complexes. This chelating property makes it a valuable tool in various fields, including biochemistry, molecular biology, medicine, and analytical chemistry [].
EDTA has a complex molecular structure with several key features. It consists of a central ethylene backbone (CH2-CH2) connected to two amine groups (NH2) and two acetic acid groups (CH3COOH) []. Each amine and carboxylic acid group can donate a lone pair of electrons, allowing them to form coordinate covalent bonds with metal ions. This creates a cage-like structure around the metal ion, effectively sequestering it. The dihydrate part of the name indicates the presence of two water molecules bound to the molecule.
Here are some notable aspects of the structure:
The commercial synthesis of EDTA involves a multi-step process starting with ethylenediamine and chloroacetic acid []. However, the specific details are often considered proprietary information.
The most important reaction of EDTA is chelation with metal ions. The following equation represents the general reaction:
M^(n+) + EDTA^(4-) → M-EDTA^((4-n)-)
where M^(n+) is the metal ion, EDTA^(4-) is the fully deprotonated form of EDTA, and M-EDTA^((4-n)-) is the resulting metal-EDTA complex. The negative charges on EDTA arise from the deprotonation of the carboxylic acid groups.
EDTA can also participate in ion exchange reactions and act as a buffer due to its ability to act as both an acid and a base [].
EDTA's primary mechanism of action in biological systems is metal ion chelation. Many enzymes and biological processes rely on metal ions for their function. By binding these metal ions, EDTA can inhibit their activity. This property makes EDTA useful in various applications:
While EDTA is generally considered safe for normal handling, some safety precautions should be taken:
Irritant;Health Hazard